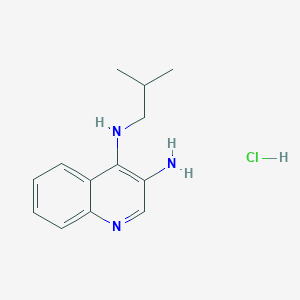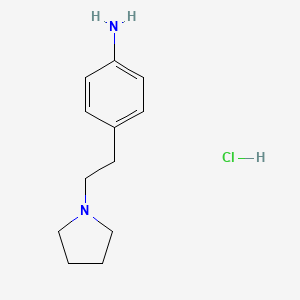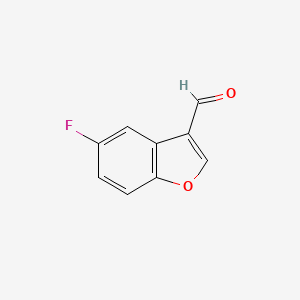
5-Fluorobenzofuran-3-carbaldehído
Descripción general
Descripción
5-Fluorobenzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5FO2 and its molecular weight is 164.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluorobenzofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorobenzofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
5-Fluorobenzofuran-3-carbaldehído: ha sido reconocido por su potencial en la creación de nuevos agentes antibacterianos. El núcleo de furano, al que pertenece este compuesto, es un componente crítico en el desarrollo de nuevos fármacos para combatir la resistencia microbiana. Los derivados de furano exhiben una amplia gama de actividades biológicas y se han empleado en el desarrollo de medicamentos para diversas enfermedades .
Síntesis de Compuestos Heterocíclicos
Este compuesto sirve como precursor en la síntesis de diversos compuestos heterocíclicos. Estas estructuras son significativas en la química medicinal debido a sus propiedades farmacológicas. La capacidad de crear moléculas complejas con anillos de furano abre posibilidades para el descubrimiento y desarrollo de fármacos .
Investigación Antifúngica y Antiviral
El anillo de furano que se encuentra en This compound también está asociado con propiedades antifúngicas y antivirales. Esto lo convierte en un compuesto valioso para la investigación en el desarrollo de tratamientos contra infecciones fúngicas y enfermedades virales .
Aplicaciones Antiinflamatorias y Analgésicas
La investigación ha indicado que los derivados de furano pueden exhibir efectos antiinflamatorios y analgésicos. Por lo tanto, This compound podría utilizarse en la síntesis de nuevos compuestos que pueden servir como base para el desarrollo de nuevos medicamentos antiinflamatorios y para aliviar el dolor .
Investigación Anticancerígena
La estructura del compuesto es propicia para la síntesis de moléculas con posibles actividades anticancerígenas. Su incorporación en nuevas entidades químicas podría conducir al desarrollo de nuevos fármacos anticancerígenos .
Conversión de Biomasa
This compound: puede derivarse de procesos de conversión de biomasa. Representa un enfoque sostenible para producir productos químicos valiosos a partir de recursos renovables, lo que se alinea con el cambio de la industria hacia la química verde .
Bloque de Construcción Química
Debido a su grupo aldehído reactivo, This compound es un bloque de construcción químico versátil. Puede utilizarse para construir arquitecturas moleculares complejas, que son esenciales en diversas aplicaciones de síntesis química.
Aplicaciones Terapéuticas
El compuesto ha mostrado promesa en varias aplicaciones terapéuticas debido a sus características estructurales. Podría ser fundamental en la síntesis de fármacos con diversas actividades biológicas, incluidas las que poseen propiedades diuréticas, relajantes musculares y antiglaucomáticas .
Mecanismo De Acción
Target of Action
Benzofuran compounds, which 5-fluorobenzofuran-3-carbaldehyde is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Análisis Bioquímico
Biochemical Properties
5-Fluorobenzofuran-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 5-Fluorobenzofuran-3-carbaldehyde, have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 5-Fluorobenzofuran-3-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to inhibit cell growth in certain cancer cell lines, indicating their potential as anticancer agents . Additionally, these compounds can modulate oxidative stress responses and enhance cellular defense mechanisms.
Molecular Mechanism
At the molecular level, 5-Fluorobenzofuran-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation . Furthermore, these compounds can induce changes in gene expression, leading to altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluorobenzofuran-3-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term experimental studies . The degradation products of these compounds may also exhibit biological activity, which needs to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of 5-Fluorobenzofuran-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infections . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Fluorobenzofuran-3-carbaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Benzofuran derivatives have been shown to affect pathways related to oxidative stress, inflammation, and cell proliferation . Understanding these metabolic interactions is essential for elucidating the compound’s overall biological effects.
Transport and Distribution
The transport and distribution of 5-Fluorobenzofuran-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, benzofuran derivatives may be transported into cells via specific membrane transporters, influencing their intracellular concentrations and biological activity.
Subcellular Localization
The subcellular localization of 5-Fluorobenzofuran-3-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps in elucidating its precise mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-fluoro-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQHOIIXDJUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648791 | |
| Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721943-19-7 | |
| Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

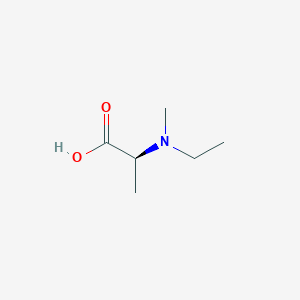
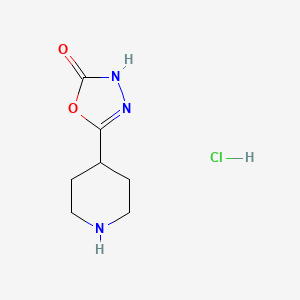
![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)
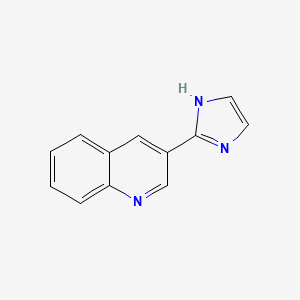
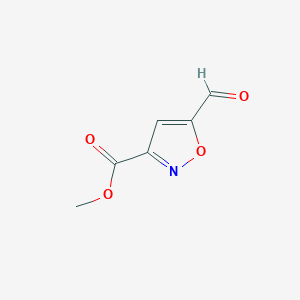
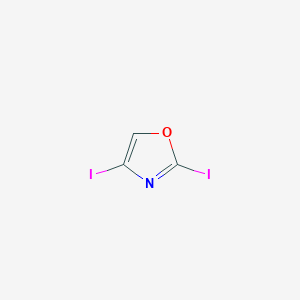
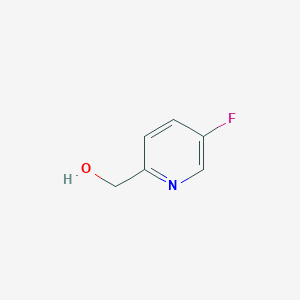
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
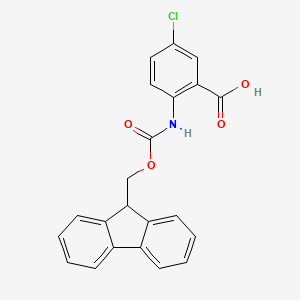
![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
